molecular formula C12H15F2NO3S B2781805 1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235390-53-0

1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No.: B2781805
CAS No.: 1235390-53-0
M. Wt: 291.31
InChI Key: QPJUXQIGZJTOLE-UHFFFAOYSA-N
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Description

1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine is a useful research compound. Its molecular formula is C12H15F2NO3S and its molecular weight is 291.31. The purity is usually 95%.
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Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Research by Kim, Robertson, and Guiver (2008) on comb-shaped poly(arylene ether sulfone)s revealed the synthesis of sulfonated side-chain grafting units using a method that might involve compounds similar to "1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine". These materials were evaluated for their potential as proton exchange membranes (PEMs) in fuel cells, showing high proton conductivity and suitability as polyelectrolyte membrane materials due to their improved water uptake and thermal stability (Kim, D., Robertson, G., & Guiver, M., 2008).

Antibacterial Agent Synthesis

Hashimoto et al. (2007) reported the synthesis of a key intermediate, 2-sulfonylquinolone, for the production of a broad-spectrum antibacterial agent effective against resistant organisms like MRSA. This synthesis pathway likely employs intermediates or methodologies related to the use of "this compound" in organic synthesis, highlighting its importance in developing new pharmaceuticals (Hashimoto, A. et al., 2007).

Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers for the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux and dye rejection capabilities, which could be attributed to the incorporation of sulfonated compounds akin to "this compound". This research underscores the chemical's potential application in water treatment and purification technologies (Liu, Y. et al., 2012).

Electrophilic Reagents in Organic Synthesis

The study by Hosmane et al. (1990) on the preparation and properties of 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile] illustrates the use of sulfonyl and methoxy groups in synthesizing highly reactive electrophilic reagents. These reagents show broad reactivity with amines, amino acid esters, and nucleosides, indicating the versatility of "this compound" in synthesizing bioorganic compounds (Hosmane, R. et al., 1990).

Environmental Science: Sulfonamide Degradation

In environmental science, Ricken et al. (2013) discovered a microbial strategy for degrading sulfonamide antibiotics, which could potentially involve compounds like "this compound". This process, involving ipso-hydroxylation followed by fragmentation, highlights the environmental relevance of studying such compounds for bioremediation purposes (Ricken, B. et al., 2013).

Safety and Hazards

The safety and hazards associated with “1-((2,4-Difluorophenyl)sulfonyl)-4-methoxypiperidine” are not documented in the available literature .

Properties

IUPAC Name

1-(2,4-difluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-10-4-6-15(7-5-10)19(16,17)12-3-2-9(13)8-11(12)14/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJUXQIGZJTOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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